molecular formula C21H28N4O2S B2407242 N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 946200-39-1

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2407242
CAS No.: 946200-39-1
M. Wt: 400.54
InChI Key: FTQIPSSOKYRCOE-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound that features a piperazine ring, a thiophene ring, and an oxalamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, react it with an appropriate alkylating agent to introduce the thiophene group.

    Oxalamide Formation: React the intermediate with oxalyl chloride to form the oxalamide linkage.

    Final Coupling: Couple the resulting intermediate with a phenethylamine derivative under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxalamide group or the piperazine ring.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in materials science or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it interacts with receptors, it could modulate signal transduction pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide: Lacks the thiophene ring.

    N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: Lacks the piperazine ring.

    N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-ethylamide: Has a different amide group.

Uniqueness

The presence of both the piperazine and thiophene rings in N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24-10-12-25(13-11-24)19(18-8-14-28-16-18)15-23-21(27)20(26)22-9-7-17-5-3-2-4-6-17/h2-6,8,14,16,19H,7,9-13,15H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIPSSOKYRCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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